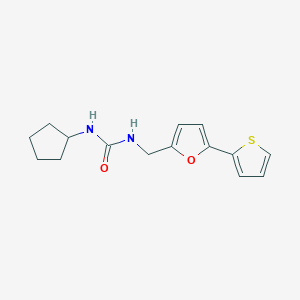

1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea

Description

1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is a synthetic urea derivative featuring a cyclopentyl group and a bifunctional heterocyclic system comprising thiophene and furan moieties. Urea derivatives are widely explored in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name |

1-cyclopentyl-3-[(5-thiophen-2-ylfuran-2-yl)methyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c18-15(17-11-4-1-2-5-11)16-10-12-7-8-13(19-12)14-6-3-9-20-14/h3,6-9,11H,1-2,4-5,10H2,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLODCLOOHAJRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC2=CC=C(O2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective reagents.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea can undergo several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halides in the presence of a base or acid catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Physicochemical Properties

- Solubility : The urea core may improve aqueous solubility compared to sulfinyl-containing benzofurans, which are more lipophilic due to the fluorophenyl group .

- Melting Point : Urea derivatives typically exhibit higher melting points than sulfinyl analogues due to stronger intermolecular hydrogen bonding.

Crystallographic Insights

The crystal structure of 5-cyclopentyl-2-(3-fluorophenyl)-3-methylsulfinyl-1-benzofuran reveals that the sulfinyl group participates in weak hydrogen bonds, whereas the urea group in the target compound likely forms robust NH···O/N interactions, influencing crystal packing and stability . SHELX software, widely used for small-molecule refinement, could resolve such structural details .

Research Findings and Discussion

- Role of Urea vs.

- Fluorine vs. Sulfur Effects : Fluorophenyl groups in analogues improve metabolic stability but may reduce solubility, whereas thiophene-furan balances polarity and aromaticity .

Biological Activity

1-Cyclopentyl-3-((5-(thiophen-2-yl)furan-2-yl)methyl)urea is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C15H18N2O3. The compound features a cyclopentyl group, a thiophene ring, and a furan moiety, which contribute to its diverse biological activities.

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Cyclopentyl group, thiophene and furan rings | Versatile interactions with molecular targets |

| 1-Cyclopentylurea | Urea and cyclopentyl groups | Lacks bifuran moiety |

| 1-(Furan-2-ylmethyl)-3-cyclopentylurea | Single furan ring | Similar structure but less complex |

The compound's mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. The thiophene and furan rings are known to influence various biochemical pathways, suggesting that this compound may modulate cellular processes through:

- Binding to Enzymes : The urea group can form hydrogen bonds with target enzymes, potentially inhibiting their activity.

- Receptor Interaction : The structural components may allow the compound to act as a ligand for specific receptors, influencing signaling pathways.

- Biochemical Pathways : It may engage in multiple pathways due to the presence of both thiophene and furan derivatives, which are associated with diverse biological effects.

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Properties : Studies have shown that thiourea derivatives possess antibacterial and antifungal activities, suggesting potential applications in treating infections .

- Anticancer Effects : Some compounds in this class have demonstrated cytotoxic activity against various cancer cell lines, indicating a possible role in cancer therapy .

- Anti-inflammatory Activity : The structural features may contribute to anti-inflammatory effects, which are crucial in managing chronic diseases .

Case Studies and Research Findings

A notable study explored the synthesis and biological evaluation of related thiourea compounds, revealing significant anti-HIV and anticancer properties. For instance, compounds with similar structural motifs showed selective cytotoxicity against specific cancer cell lines with GI50 values ranging from 15.1 to 28.7 μM .

Another investigation highlighted the synthesis of thiourea derivatives that exhibited potent antibacterial activity against strains like Staphylococcus aureus and Streptococcus pyogenes, with minimum inhibitory concentrations (MIC) as low as 0.03–0.06 μg/mL .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.